molecular formula C17H18N2O B14414268 3-(4-Methoxyphenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 86389-36-8

3-(4-Methoxyphenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14414268
CAS No.: 86389-36-8
M. Wt: 266.34 g/mol
InChI Key: AGBGESKBVMUKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-methoxyphenylhydrazine with 1-phenyl-2-propen-1-one under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring itself.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

86389-36-8

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-3-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C17H18N2O/c1-19-17(14-6-4-3-5-7-14)12-16(18-19)13-8-10-15(20-2)11-9-13/h3-11,17H,12H2,1-2H3

InChI Key

AGBGESKBVMUKHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.